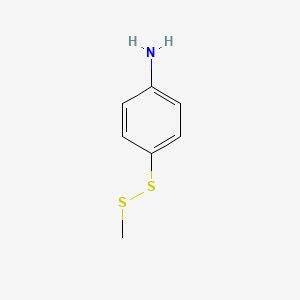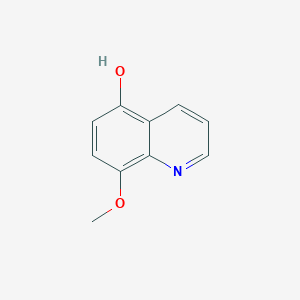
Ethyl 1-(6-methoxypyridazin-3-yl)piperidine-4-carboxylate
概要
説明
Ethyl 1-(6-methoxypyridazin-3-yl)piperidine-4-carboxylate is a chemical compound that belongs to the class of pyridazine derivatives It is characterized by the presence of a methoxy group at the 6th position of the pyridazine ring, a piperidine ring attached to the 4th position, and an ethyl ester group at the carboxylic acid position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(6-methoxypyridazin-3-yl)piperidine-4-carboxylate typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound under reflux conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation using methyl iodide and a base such as potassium carbonate.
Attachment of the Piperidine Ring: The piperidine ring can be attached through a nucleophilic substitution reaction using a suitable piperidine derivative.
Esterification: The carboxylic acid group can be esterified using ethanol and a catalytic amount of sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
Ethyl 1-(6-methoxypyridazin-3-yl)piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of 1-(6-Hydroxy-pyridazin-3-yl)-piperidine-4-carboxylic acid ethyl ester.
Reduction: Formation of 1-(6-Methoxy-pyridazin-3-yl)-piperidine-4-carboxylic acid.
Substitution: Formation of various substituted piperidine derivatives.
科学的研究の応用
Ethyl 1-(6-methoxypyridazin-3-yl)piperidine-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a lead compound in drug discovery, particularly for targeting specific receptors or enzymes.
Industry: Used in the development of agrochemicals, such as pesticides and herbicides.
作用機序
The mechanism of action of Ethyl 1-(6-methoxypyridazin-3-yl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The methoxy group and the piperidine ring play crucial roles in binding to these targets, which can include enzymes, receptors, or other proteins. The compound may exert its effects by inhibiting or activating these targets, leading to various biological outcomes.
類似化合物との比較
Similar Compounds
- 1-(6-Methoxy-pyridazin-3-yl)-propynoic acid methyl ester
- 3-(6-Methoxy-pyridazin-3-yl)-acrylic acid methyl ester
Uniqueness
Ethyl 1-(6-methoxypyridazin-3-yl)piperidine-4-carboxylate is unique due to the presence of the piperidine ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other pyridazine derivatives and contributes to its specific applications and mechanism of action.
特性
分子式 |
C13H19N3O3 |
|---|---|
分子量 |
265.31 g/mol |
IUPAC名 |
ethyl 1-(6-methoxypyridazin-3-yl)piperidine-4-carboxylate |
InChI |
InChI=1S/C13H19N3O3/c1-3-19-13(17)10-6-8-16(9-7-10)11-4-5-12(18-2)15-14-11/h4-5,10H,3,6-9H2,1-2H3 |
InChIキー |
LIHIAILBUBHRCD-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1CCN(CC1)C2=NN=C(C=C2)OC |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details










試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1,2,5,6-Tetrahydropyrrolo[3,2,1-ij]quinolin-6-one](/img/structure/B8667753.png)


![N-[2-(trifluoromethyl)phenyl]butanamide](/img/structure/B8667774.png)

![3-Bromo-1-methyl-6-(methylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B8667788.png)


![2-[(Tert-butylperoxy)carbonyl]benzoic acid](/img/structure/B8667797.png)


![Ethyl 4-[(4-methoxypyrimidin-2-yl)amino]piperidine-1-carboxylate](/img/structure/B8667814.png)


